molecular formula C25H25N7S2 B11036322 [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate

[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B11036322
M. Wt: 487.6 g/mol
InChI Key: WGXNLMVOMQOYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring, a naphthalene moiety, and a phenylpiperazine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the naphthalene and phenylpiperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and phenylpiperazine compounds. These compounds share structural similarities with [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate but may differ in their specific functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of a triazine ring, a naphthalene moiety, and a phenylpiperazine group

Properties

Molecular Formula

C25H25N7S2

Molecular Weight

487.6 g/mol

IUPAC Name

[4-amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C25H25N7S2/c26-23-28-22(29-24(30-23)27-20-11-10-18-6-4-5-7-19(18)16-20)17-34-25(33)32-14-12-31(13-15-32)21-8-2-1-3-9-21/h1-11,16H,12-15,17H2,(H3,26,27,28,29,30)

InChI Key

WGXNLMVOMQOYIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC(=NC(=N3)NC4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.